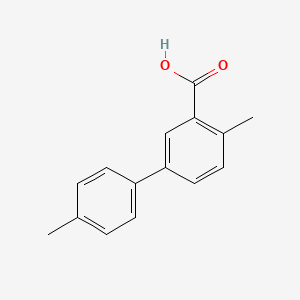![molecular formula C22H17ClN2O3S B2383432 2-(4-氯苯基)-5-{2-[(4-甲基苄基)磺酰基]苯基}-1,3,4-恶二唑 CAS No. 339104-33-5](/img/structure/B2383432.png)
2-(4-氯苯基)-5-{2-[(4-甲基苄基)磺酰基]苯基}-1,3,4-恶二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” is a complex organic molecule. It is a derivative of the 1,3,4-oxadiazole class of compounds . The structure of this compound suggests that it might have interesting chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, starting from simpler precursors . For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, a related class of compounds, involves esterification, hydrazination, salt formation, and cyclization . The final step involves the conversion of an intermediate into a sulfonyl chloride, followed by a nucleophilic attack by amines .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” is complex, with multiple functional groups. It includes a 1,3,4-oxadiazole ring, a sulfonyl group, and two phenyl rings . The presence of these functional groups suggests that this compound might exhibit interesting reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” are likely to be influenced by the presence of its functional groups. For instance, the sulfonyl group might be susceptible to nucleophilic attack, while the oxadiazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” would depend on its molecular structure. For instance, the presence of the sulfonyl group might influence its solubility in different solvents, while the oxadiazole ring might contribute to its stability .科学研究应用
抗病毒活性
合成5-(4-氯苯基)-1,3,4-噻二唑-2-磺酰胺涉及从4-氯苯甲酸开始的六步过程。 在获得的衍生物中,化合物7b和7i表现出抗烟草花叶病毒(TMV)活性 。这种抗病毒潜力使其与病毒学和抗病毒药物开发的进一步研究相关。
药物化学
磺酰胺衍生物彻底改变了医学,这种化合物的结构与磺酰胺部分一致。 研究人员可以探索其作为抗菌剂、抗真菌剂或抗惊厥剂的潜力 。研究其与生物靶标的相互作用可能导致新的治疗应用。
农业应用
磺酰胺衍生物已在农业中研究用于除草剂特性 。考虑到其结构,2-(4-氯苯基)-5-{2-[(4-甲基苄基)磺酰基]苯基}-1,3,4-恶二唑可能表现出除草作用。研究人员可以探索其对植物生长和除草的影响。
分子结构
在相关研究中,使用量子化学方法表征了类似化合物2-(4-氯苯基)-5-(吡咯烷-1-基)-2H-1,2,3-三唑-4-羧酸的分子结构。 了解其构象和相互作用可以指导药物设计和优化 。
分子对接
分子对接研究可以评估该化合物与特定受体的结合亲和力。 例如,研究其与基质金属蛋白酶-2(MMP-2)受体的相互作用可能揭示潜在的抗癌特性 。
作用机制
2-CPMB-O is a heterocyclic compound that can act as a catalyst or reagent in a variety of reactions. When used as a catalyst, it can facilitate the formation of covalent bonds between two molecules. When used as a reagent, it can react with other molecules to form a new compound. Additionally, it can act as a fluorescent probe to detect the presence of certain molecules in biological systems.
Biochemical and Physiological Effects
2-CPMB-O has been used in a variety of scientific research applications, and its biochemical and physiological effects are largely unknown. It has been used as a fluorescent dye to study the structure and function of proteins, and as a fluorescent marker to measure the concentration of certain molecules in biological systems. Additionally, it has been used as a reagent to study the structure and function of enzymes. However, its effects on living organisms are largely unknown.
实验室实验的优点和局限性
2-CPMB-O is a versatile compound, capable of being used in a variety of reactions, including as a catalyst in organic synthesis, and as a reagent in biological assays. Additionally, it has been used as a fluorescent probe to detect the presence of certain molecules in biological systems. The main advantages of using 2-CPMB-O in lab experiments are that it is relatively inexpensive, easy to use, and can be used in a variety of reactions. However, its effects on living organisms are largely unknown, and it should be used with caution in experiments involving living organisms.
未来方向
The potential future directions for the use of 2-CPMB-O are numerous. It could be used in further studies to investigate the structure and function of proteins, as well as to measure the concentration of certain molecules in biological systems. Additionally, it could be used as a fluorescent probe to detect the presence of certain molecules in biological systems. Furthermore, it could be used as a reagent in further studies to investigate the structure and function of enzymes. Finally, it could be used in further studies to investigate the biochemical and physiological effects of 2-CPMB-O on living organisms.
合成方法
2-CPMB-O can be synthesized using a variety of methods. The most common method is the reaction of 4-chlorophenylmagnesium bromide with 2-methylbenzyl sulfonyl chloride in the presence of triethylamine. This reaction yields 2-CPMB-O as the main product, with some minor side products. Other methods for the synthesis of 2-CPMB-O include the reaction of 4-chlorophenylmagnesium bromide with 2-methylbenzyl sulfonyl fluoride, and the reaction of 4-chlorophenylmagnesium bromide with 2-methylbenzyl sulfonyl thioacetate.
属性
IUPAC Name |
2-(4-chlorophenyl)-5-[2-[(4-methylphenyl)methylsulfonyl]phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-15-6-8-16(9-7-15)14-29(26,27)20-5-3-2-4-19(20)22-25-24-21(28-22)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBUHFIEMQTQCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2383349.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)
![methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2383351.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2383353.png)
![1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2383354.png)
![ethyl 4-(4-methoxyphenyl)-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2383355.png)


![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2383359.png)
![3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2383362.png)
![tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate](/img/structure/B2383366.png)


